molecular formula C7H10N2O2 B13010429 3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one

3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one

Cat. No.: B13010429
M. Wt: 154.17 g/mol
InChI Key: VLWRYFHSBRAHTN-UHFFFAOYSA-N
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Description

3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diazabicycloheptane derivative with an acetylating agent. The reaction conditions often require the use of a strong base and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The acetyl group can participate in hydrogen bonding or act as an electrophilic center, facilitating various biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

    3,6-Diazabicyclo[3.2.0]heptane: Lacks the acetyl group, resulting in different chemical reactivity.

    3-Acetyl-2,5-diazabicyclo[2.2.1]heptane: Different bicyclic framework, leading to distinct physical and chemical properties.

Uniqueness

3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one is unique due to its specific bicyclic structure and the presence of the acetyl group, which imparts distinct reactivity and potential biological activity. This combination of features makes it a valuable compound for various applications in research and industry.

Biological Activity

3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one (CAS No. 1427379-60-9) is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activity, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs). This article explores the biological activity of this compound, focusing on its interactions with nAChRs, structure-activity relationships (SAR), and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC₇H₁₀N₂O₂
Molecular Weight154.17 g/mol
CAS Number1427379-60-9
StructureChemical Structure

Interaction with Nicotinic Acetylcholine Receptors

Research indicates that this compound exhibits significant binding affinity for nAChRs, particularly the α4β2 subtype. A study conducted on various derivatives of this compound demonstrated that modifications at the pyridine ring could enhance binding affinities and agonist activities:

  • Substituents Impact : Small substituents such as bromo, chloro, and methyl groups on the pyridine ring led to increased binding affinities.
  • Selectivity : Many derivatives showed selectivity for the α4β2 subtype over other nAChR subtypes, such as α3β4, indicating potential therapeutic applications in cognitive enhancement and neuroprotection .

Case Studies

  • Radiolabeled Tracers : A study involving a radiolabeled derivative ([11C]A-752274) was utilized in positron emission tomography (PET) to visualize α7-nAChR binding in animal models. Results indicated high specificity for α7-nAChR in brain regions such as the thalamus and hippocampus, suggesting that compounds like this compound could be developed for imaging and therapeutic purposes targeting cognitive disorders .
  • Structure-Activity Relationship (SAR) Studies : In a comprehensive SAR analysis, various derivatives were synthesized and evaluated for their pharmacological profiles. The studies highlighted that certain configurations of the bicyclic core were more effective at modulating nAChR activity, leading to the identification of several promising candidates for further development .

Pharmacological Profiles

The pharmacological effects of this compound derivatives have been assessed through various in vitro assays:

CompoundBinding Affinity (Ki)Agonist ActivitySelectivity
Base CompoundModerateYesα4β2 > α3β4
6-Bromo DerivativeHighStrongα4β2
6-Chloro DerivativeModerateModerateα4β2

These findings suggest that modifications to the core structure can significantly influence both binding affinity and functional activity at nAChRs.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

3-acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one

InChI

InChI=1S/C7H10N2O2/c1-4(10)9-2-5-6(3-9)8-7(5)11/h5-6H,2-3H2,1H3,(H,8,11)

InChI Key

VLWRYFHSBRAHTN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2C(C1)NC2=O

Origin of Product

United States

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